molecular formula C7H5F2NO B6163937 4-amino-2,5-difluorobenzaldehyde CAS No. 2648956-90-3

4-amino-2,5-difluorobenzaldehyde

Cat. No. B6163937
CAS RN: 2648956-90-3
M. Wt: 157.1
InChI Key:
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Description

4-Amino-2,5-difluorobenzaldehyde (4-AFB) is an organic compound belonging to the class of arylaldehydes, which have been widely studied due to their numerous applications in various fields. 4-AFB has gained considerable attention in recent years due to its potential use in the synthesis of various drugs and its potential as a therapeutic agent. The compound has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 4-AFB has been shown to have potential as a therapeutic agent for Alzheimer's disease and other neurological disorders.

Mechanism of Action

The exact mechanism of action of 4-amino-2,5-difluorobenzaldehyde is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-κB), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been shown to possess anti-oxidant and anti-apoptotic activities, which may be beneficial in the treatment of certain diseases. Furthermore, the compound has been found to possess neuroprotective and neuroregenerative properties, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The use of 4-amino-2,5-difluorobenzaldehyde in laboratory experiments has several advantages. The compound is relatively stable and can be easily synthesized using a variety of methods. Furthermore, the compound is relatively non-toxic, making it suitable for use in laboratory experiments. However, the compound is also relatively expensive, which may limit its use in certain experiments. In addition, the compound is not soluble in water, which may limit its use in certain experiments.

Future Directions

The potential applications of 4-amino-2,5-difluorobenzaldehyde are numerous and there are numerous areas for further research. Future research should focus on the development of new synthetic methods for the production of this compound, as well as the development of new therapeutic agents based on the compound. In addition, further research should focus on the elucidation of the exact mechanism of action of this compound and the development of new methods for the delivery of the compound to target tissues. Finally, further research should focus on the development of new methods for the evaluation of the safety and efficacy of this compound in clinical trials.

Synthesis Methods

4-amino-2,5-difluorobenzaldehyde can be synthesized by several methods, including the use of an acid-catalyzed reaction, an oxidation reaction, and a reductive amination reaction. The acid-catalyzed reaction involves the reaction of 4-hydroxybenzaldehyde with hydrofluoric acid in the presence of a catalyst, such as sulfuric acid. The oxidation reaction involves the oxidation of 4-hydroxybenzaldehyde with a strong oxidizing agent, such as nitric acid or potassium permanganate. The reductive amination reaction involves the reaction of 4-hydroxybenzaldehyde with an amine, such as ethylamine or propylamine, in the presence of a reducing agent, such as sodium borohydride or sodium cyanoborohydride.

Scientific Research Applications

4-amino-2,5-difluorobenzaldehyde has been studied extensively for its potential applications in various scientific fields. The compound has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been shown to have potential as a therapeutic agent for Alzheimer's disease and other neurological disorders. Furthermore, the compound has been used in the synthesis of various drugs, such as the anti-malarial drug artemisinin and the anti-cancer drug imatinib.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-2,5-difluorobenzaldehyde involves the conversion of 2,5-difluorobenzaldehyde to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-difluorobenzaldehyde", "ammonia", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 2,5-difluorobenzaldehyde to 4,5-difluoro-2-hydroxybenzyl alcohol using sodium borohydride in ethanol.", "Step 2: Oxidation of 4,5-difluoro-2-hydroxybenzyl alcohol to 4,5-difluoro-2-formylbenzoic acid using hydrochloric acid and sodium chlorate in water.", "Step 3: Conversion of 4,5-difluoro-2-formylbenzoic acid to 4-amino-2,5-difluorobenzaldehyde using ammonia and sodium hydroxide in water." ] }

CAS RN

2648956-90-3

Molecular Formula

C7H5F2NO

Molecular Weight

157.1

Purity

95

Origin of Product

United States

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